REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.O1CCOCC1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH3:10])[N:5]=[CH:4][N:3]=1 |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1C)Cl
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Name
|
|
Quantity
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4.6 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1)B(O)O
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Name
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cesium carbonate
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Quantity
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20 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
150W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
First, into a recovery flask equipped with a reflux pipe
|
Type
|
EXTRACTION
|
Details
|
an organic layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with saturated aqueous solution of sodium hydrogen carbonate, water, and saturated saline
|
Type
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DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solution after drying
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
DISTILLATION
|
Details
|
The solvent of this solution was distilled off
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography
|
Type
|
CONCENTRATION
|
Details
|
the obtained fraction was concentrated, so that 4-chloro-5-methyl-6-(2-methylphenyl)pyrimidine
|
Type
|
CUSTOM
|
Details
|
was obtained (a white solid, yield of 58%)
|
Type
|
CUSTOM
|
Details
|
Note that the irradiation with microwaves
|
Type
|
CUSTOM
|
Details
|
a microwave synthesis system (Discover, manufactured by CEM Corporation)
|
Type
|
CUSTOM
|
Details
|
A synthesis scheme (q-1) of Step 1
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC(=C1C)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |